molecular formula C20H18N4O5S B243157 6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B243157
M. Wt: 426.4 g/mol
InChI Key: PAGZOBMZQAKEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Moreover, this compound has been found to modulate the activity of ion channels and neurotransmitter receptors, which are involved in pain perception and seizure generation.
Biochemical and Physiological Effects
6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been shown to reduce pain perception and seizure generation in animal models. It has also been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its potent anti-inflammatory, analgesic, and anticonvulsant activities, as well as its ability to inhibit tumor growth. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

For research on 6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one include its potential use as a therapeutic agent for various inflammatory diseases, pain, and seizures. Moreover, this compound has the potential to be used as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine its optimal dosage, administration route, and toxicity profile. Additionally, the development of analogs of this compound with improved pharmacological properties is an area of future research.

Synthesis Methods

The synthesis of 6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 2,3-dimethoxybenzaldehyde, 3-methylsulfonyl-1-phenyl-1H-pyrazol-5-amine, and ethyl acetoacetate in the presence of a catalytic amount of piperidine in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is obtained by filtration and recrystallization.

Scientific Research Applications

6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of research. It has been reported to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. Moreover, this compound has been found to inhibit the growth of cancer cells and possess anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H18N4O5S/c1-28-14-11-7-10-13(16(14)29-2)17-21-18-15(19(25)22-17)20(30(3,26)27)23-24(18)12-8-5-4-6-9-12/h4-11,23H,1-3H3

InChI Key

PAGZOBMZQAKEOX-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

SMILES

COC1=CC=CC(=C1OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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